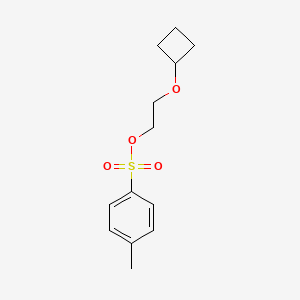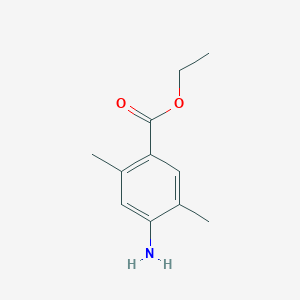
Ethyl 4-amino-2,5-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-2,5-dimethylbenzoate is an organic compound belonging to the class of benzoic acid esters. It is characterized by the presence of an amino group (-NH2) and two methyl groups (-CH3) attached to the benzene ring, along with an ethyl ester group (-COOCH2CH3). This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,5-dimethylbenzoic acid.
Esterification Reaction: The carboxylic acid group of 2,5-dimethylbenzoic acid is converted to an ester by reacting with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Amination Reaction: The resulting ethyl 2,5-dimethylbenzoate undergoes nitration to introduce the amino group at the 4-position. This is achieved by treating the compound with nitric acid and sulfuric acid, followed by reduction of the nitro group to an amino group using reducing agents like iron and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and ketones.
Reduction: The compound can be reduced to form different reduced derivatives, including amines and alcohols.
Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of different substituted benzoic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Substitution reactions typically require strong electrophiles or nucleophiles, along with suitable solvents and catalysts.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Amines, alcohols, and other reduced derivatives.
Substitution Products: Various substituted benzoic acid derivatives.
科学的研究の応用
Ethyl 4-amino-2,5-dimethylbenzoate has diverse applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Ethyl 4-amino-2,5-dimethylbenzoate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity by binding to active sites or altering substrate specificity. The molecular targets and pathways involved vary based on the context of its use.
類似化合物との比較
Ethyl 2,4-dimethylbenzoate
Ethyl 3,4-dimethylbenzoate
Ethyl 2,5-dimethylbenzoate
特性
CAS番号 |
91246-69-4 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
ethyl 4-amino-2,5-dimethylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-8(3)10(12)6-7(9)2/h5-6H,4,12H2,1-3H3 |
InChIキー |
YBHGNKLBMSXLEK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride](/img/structure/B15316923.png)
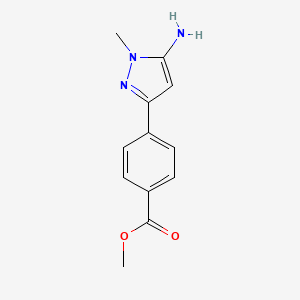
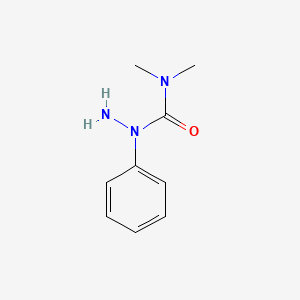
![4-chloro-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15316938.png)
![1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid](/img/structure/B15316941.png)

![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)
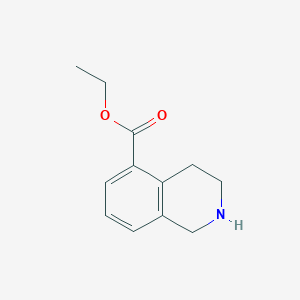
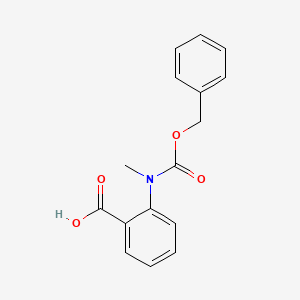
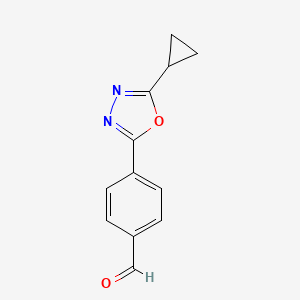
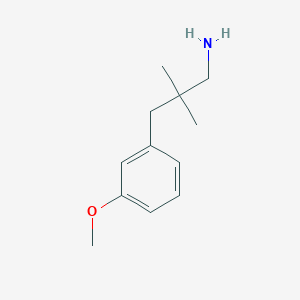
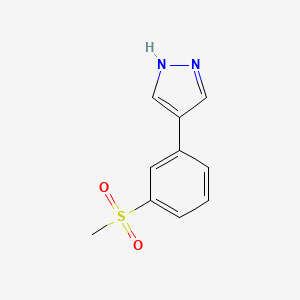
![N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)
